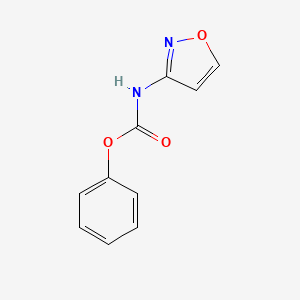

phenyl N-(1,2-oxazol-3-yl)carbamate

CAS No.:

Cat. No.: VC13319074

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O3 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | phenyl N-(1,2-oxazol-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H8N2O3/c13-10(11-9-6-7-14-12-9)15-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

| Standard InChI Key | CKZGOCMWXPDHMH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC(=O)NC2=NOC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NC2=NOC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Phenyl N-(1,2-oxazol-3-yl)carbamate (CHNO) features:

-

A 1,2-oxazole ring with oxygen at position 1 and nitrogen at position 2.

-

A carbamate group (-O-(C=O)-NH-) bridging the oxazole’s position 3 and a phenyl ring.

-

Planar geometry at the oxazole ring, with the carbamate group introducing rotational flexibility.

The compound’s electronic properties are influenced by the electron-withdrawing carbamate and the aromatic oxazole ring, which collectively enhance its reactivity toward nucleophiles and electrophiles .

Table 1: Key Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 204.18 g/mol |

| LogP (Partition Coefficient) | 1.8–2.2 (predicted) |

| Solubility | Low in water; soluble in DMSO, THF |

| Stability | Hydrolytically sensitive under basic conditions |

Synthesis and Optimization

Synthetic Routes

The synthesis of phenyl N-(1,2-oxazol-3-yl)carbamate typically involves a two-step protocol:

-

Oxazole Ring Formation:

-

Carbamate Installation:

Industrial-Scale Considerations

Industrial production emphasizes solvent recovery and catalytic efficiency. Anhydrous conditions and continuous-flow reactors are employed to minimize hydrolysis byproducts .

Biological Activity and Mechanisms

Key Findings:

-

IC Values: Related oxazol-2-one derivatives show AC inhibition in the low micromolar range (e.g., 0.052 μM for SABRAC) .

-

Cellular Activity: Derivatives induce apoptosis in FLT3-ITD-mutant leukemia cells at 10–50 μM concentrations .

Anticancer Applications

In preclinical models, carbamate-bearing oxazole derivatives exhibit:

-

FLT3 Tyrosine Kinase Inhibition: Disruption of phosphorylation in MV4-11 xenografts, leading to tumor regression .

-

Synergy with Chemotherapeutics: Enhanced cytotoxicity when combined with daunorubicin or cytarabine .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Carbamates

The absence of bulky substituents in phenyl N-(1,2-oxazol-3-yl)carbamate may improve target accessibility compared to tert-butyl analogs .

Applications in Drug Discovery

Pharmacokinetic Profile

-

Oral Bioavailability: Limited due to low solubility; prodrug strategies (e.g., esterification) are under investigation .

-

Metabolic Stability: Resistant to CYP3A4-mediated degradation, favoring prolonged half-life .

Targeted Delivery Systems

Nanoparticle-encapsulated formulations are being tested to enhance tumor-specific uptake, leveraging the compound’s affinity for overexpressed receptors in cancer cells .

Challenges and Future Directions

Synthetic Limitations

-

Hydrolysis during storage necessitates lyophilized formulations.

-

Scalability issues in multi-step syntheses require flow-chemistry adaptations .

Clinical Translation

Phase I trials for related compounds are ongoing, focusing on dose-limiting toxicities and biomarker validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume